

Application Notes: 5-Hydroxy-4-octanone as an Analytical Standard

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Compound of Interest

Compound Name: **5-Hydroxy-4-octanone**

Cat. No.: **B1296008**

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Introduction

5-Hydroxy-4-octanone is a naturally occurring organic compound found in various plants, including tea (*Camellia sinensis*) and coconut (*Cocos nucifera*)[1]. It is recognized for its sweet, buttery, and slightly pungent odor and taste, making it a valuable component in the flavor and fragrance industry[1][2]. Its chemical structure, featuring both a hydroxyl and a ketone functional group, allows for specific interactions and detectability, making it a suitable candidate for use as an analytical standard in certain applications. This document outlines the use of **5-Hydroxy-4-octanone** as an internal standard for the quantitative analysis of volatile flavor compounds in beverage matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **5-Hydroxy-4-octanone** is essential for its application as an analytical standard.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O ₂	[1] [3] [4]
Molecular Weight	144.21 g/mol	[1] [3] [4]
CAS Number	496-77-5	[3] [4]
Boiling Point	80-82 °C at 10 mmHg	[2]
Density	0.916 g/mL at 25 °C	[2]
Solubility	Almost insoluble in water; soluble in alcohol and oils.	[2]
Appearance	Yellowish liquid	
Odor	Sweet, slightly pungent, buttery, nut-like	[2]

Rationale for Use as an Internal Standard

5-Hydroxy-4-octanone is a suitable internal standard for the analysis of certain volatile and semi-volatile compounds in complex matrices for the following reasons:

- Chemical Similarity: Its structure, containing both a carbonyl and hydroxyl group, is representative of many common flavor compounds, such as other ketones and alcohols.
- Elution Characteristics: It is sufficiently volatile for GC analysis and exhibits good chromatographic behavior.
- Mass Spectral Signature: It produces a unique mass spectrum, allowing for clear identification and quantification without significant overlap with many common analytes.
- Commercial Availability: High-purity standards of **5-Hydroxy-4-octanone** are commercially available.
- Natural Occurrence: While it is a natural product, its concentration in many food and beverage products is negligible or absent, preventing interference with the analysis of endogenous compounds.

Experimental Protocols

Objective: To quantify the concentration of a target analyte (e.g., diacetyl) in a beverage sample using **5-Hydroxy-4-octanone** as an internal standard.

1. Preparation of Standard Solutions

- Primary Stock Solution of **5-Hydroxy-4-octanone** (Internal Standard):
 - Accurately weigh approximately 100 mg of pure **5-Hydroxy-4-octanone** into a 100 mL volumetric flask.
 - Dissolve and dilute to the mark with methanol. This results in a concentration of approximately 1000 µg/mL.
- Working Internal Standard Solution:
 - Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask.
 - Dilute to the mark with methanol to obtain a 10 µg/mL working solution.
- Analyte Stock and Calibration Standards:
 - Prepare a primary stock solution of the target analyte (e.g., diacetyl) in methanol at a concentration of 1000 µg/mL.
 - Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 0.1 to 20 µg/mL.
 - Spike each calibration standard with the working internal standard solution to achieve a final **5-Hydroxy-4-octanone** concentration of 1 µg/mL in each standard.

2. Sample Preparation

- Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
- Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

- Spike the sample with the working internal standard solution to achieve a final **5-Hydroxy-4-octanone** concentration of 1 µg/mL.
- Immediately seal the vial with a magnetic crimp cap.

3. HS-SPME-GC-MS Analysis

- Instrumentation: Agilent GC-MS system (or equivalent) with a PAL autosampler for HS-SPME.
- HS-SPME Parameters:
 - Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS
 - Incubation Temperature: 60 °C
 - Incubation Time: 15 min
 - Extraction Time: 30 min
 - Desorption Temperature: 250 °C
 - Desorption Time: 2 min (in splitless mode)
- GC Parameters:
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
 - Oven Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 min).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Target Analyte (e.g., Diacetyl): m/z 86, 43
 - **5-Hydroxy-4-octanone** (IS): m/z 57, 87, 115

4. Data Analysis and Quantification

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
- Perform a linear regression analysis on the calibration curve.
- Calculate the concentration of the analyte in the beverage sample using the response factor from the calibration curve.

Method Validation

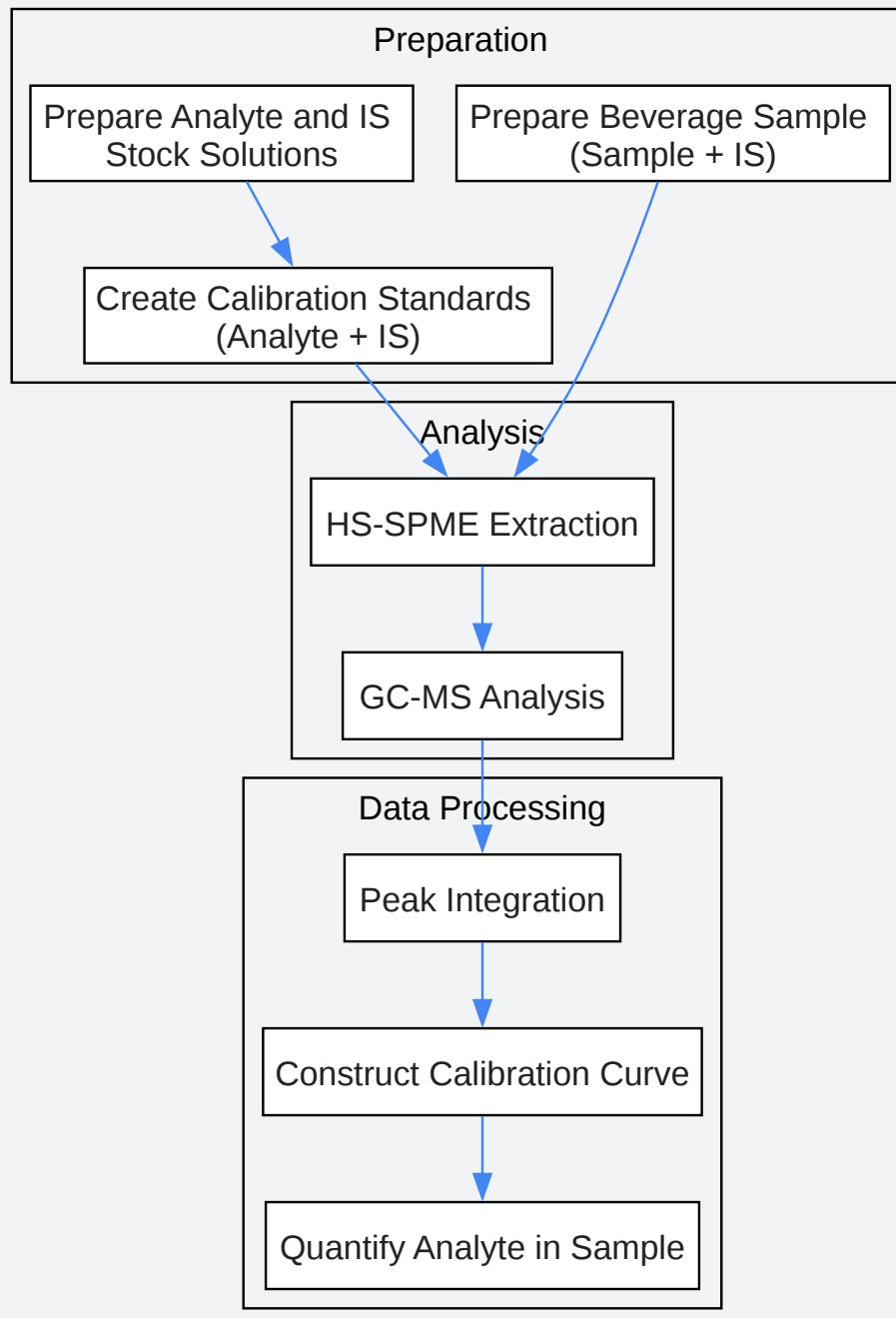
The analytical method should be validated according to standard guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose.

Validation Parameters Summary

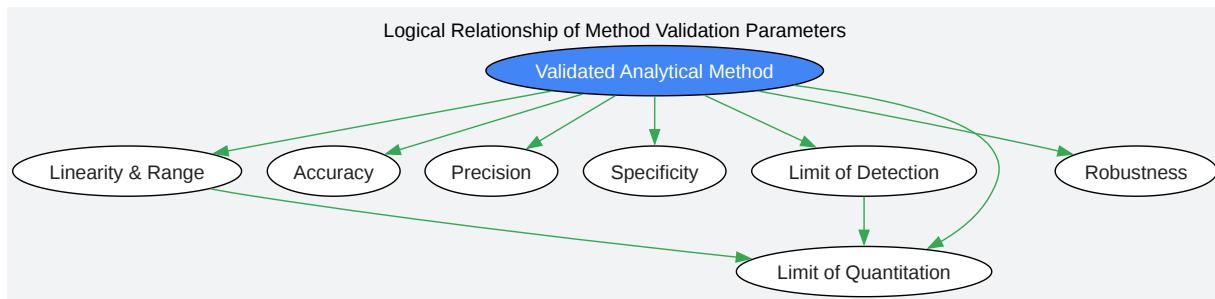
Parameter	Specification	Typical Result
Linearity (R^2)	> 0.995	0.998
Accuracy (% Recovery)	80 - 120%	95 - 105%
Precision (% RSD)	< 15%	< 10%
Limit of Detection (LOD)	S/N > 3	0.05 µg/mL
Limit of Quantitation (LOQ)	S/N > 10	0.15 µg/mL
Specificity	No interfering peaks at the retention times of the analyte and IS.	Confirmed

Visualizations

Workflow for Quantification using 5-Hydroxy-4-octanone as an Internal Standard

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Caption: Workflow for the quantification of volatile compounds using **5-Hydroxy-4-octanone** as an internal standard.



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Caption: Interrelationship of key analytical method validation parameters.

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